FR-900137

Descripción

from Streptomyces unzenensis sp. nov.; structure in first source

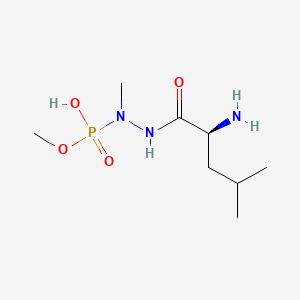

Structure

3D Structure

Propiedades

Número CAS |

73706-58-8 |

|---|---|

Fórmula molecular |

C8H20N3O4P |

Peso molecular |

253.24 g/mol |

Nombre IUPAC |

N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid |

InChI |

InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1 |

Clave InChI |

JGZNDHCOJBAROW-ZETCQYMHSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N |

SMILES canónico |

CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FR 900137 FR-900137 methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate |

Origen del producto |

United States |

Foundational & Exploratory

FR-900137: A Technical Overview of its Discovery, Origin, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-900137 is a naturally occurring phosphonic acid antibiotic discovered in the late 1970s. This document provides a comprehensive technical overview of its discovery, the producing organism, its isolation and purification, structural elucidation, and its known biological activities. While the initial characterization identified its antibacterial properties, its specific mechanism of action has not been fully elucidated. This guide consolidates the available data, presents it in a structured format, and includes detailed experimental protocols derived from the original research publications to support further investigation and drug development efforts.

Discovery and Origin

This compound was first isolated from a soil sample and identified as a product of a novel strain of Streptomyces.[1] Subsequent taxonomic studies characterized the producing organism as Streptomyces unzenensis sp. nov.[1] This discovery was part of a broader screening program for new antibiotics, and this compound was noted for being a phosphorus-containing antibiotic with activity against a range of bacteria.[1]

Physicochemical Properties and Structure Elucidation

This compound was isolated as a white powder.[1] Through a combination of spectroscopic and chemical evidence, its structure was determined to be methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2][3]

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀N₃O₄P | [2] |

| Molecular Weight | 253.23 g/mol | [2] |

| Appearance | White powder | [1] |

| IUPAC Name | methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate | [2][3] |

| CAS Number | 73706-58-8 | N/A |

Experimental Protocols

The following protocols are based on the methodologies described in the original discovery and characterization publications by Kuroda et al. (1980).[1][2]

Fermentation of Streptomyces unzenensis

A seed culture of Streptomyces unzenensis is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) and incubating for 48 hours at 30°C on a rotary shaker. This seed culture is then used to inoculate a larger production medium. The production medium composition is as follows:

Table 2: Production Medium for this compound

| Component | Concentration (g/L) |

| Soluble Starch | 30 |

| Cottonseed Meal | 20 |

| Dried Yeast | 5 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 1 |

| CaCO₃ | 3 |

Fermentation is carried out at 30°C for 96 hours with aeration and agitation.

Isolation and Purification of this compound

The workflow for isolating and purifying this compound is outlined below.

Caption: Isolation and Purification Workflow for this compound.

Structure Determination

The structure of this compound was elucidated using a combination of the following techniques:[2]

-

Elemental Analysis: To determine the empirical formula.

-

Potentiometric Titration: To identify ionizable groups.

-

Color Reactions: Ninhydrin and Rydon-Smith reactions to detect amino acid moieties.

-

Acid Hydrolysis: To break down the molecule into its constituent components for further analysis.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Biological Activity

This compound exhibits antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is notably inactive against Pseudomonas aeruginosa.[1]

Table 3: Antibacterial Spectrum of this compound (MIC, µg/mL)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus 209P | 6.25 |

| Staphylococcus aureus Smith | 12.5 |

| Bacillus subtilis PCI 219 | 3.13 |

| Bacillus cereus T | 1.56 |

| Sarcina lutea PCI 1001 | 12.5 |

| Escherichia coli NIHJ | 25 |

| Shigella sonnei | 25 |

| Salmonella typhi T-63 | 50 |

| Klebsiella pneumoniae | 100 |

| Proteus vulgaris | 50 |

| Pseudomonas aeruginosa | >100 |

Data extracted from Kuroda et al., 1980.[1]

Mechanism of Action (Putative)

The precise molecular mechanism of action of this compound has not been experimentally determined. However, based on its chemical structure as a phosphonopeptide, a putative mechanism can be proposed. Other phosphonopeptide antibiotics, such as alafosfalin, act as peptide mimics and are actively transported into bacterial cells via peptide permeases. Once inside the cell, they are thought to be hydrolyzed, releasing a phosphonic acid analog of an amino acid (in this case, a leucyl analog). This analog can then inhibit enzymes involved in bacterial cell wall biosynthesis, such as alanine racemase and D-alanyl-D-alanine synthetase.

References

- 1. This compound, a new antibiotic. I. Taxonomy and fermentation of the organism, and isolation and characterization of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) this compound, a new antibiotic. II. Structure determination of this compound. (1980) | Yoshio Kuroda | 8 Citations [scispace.com]

FR-900137: A Technical Overview of a Novel Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 is a phosphorus-containing antibiotic first isolated from a new strain of Streptomyces unzenensis.[1] Its discovery in the early 1980s presented a novel chemical scaffold with broad-spectrum antibacterial activity. This technical guide provides a comprehensive summary of the known chemical structure and properties of this compound, based on the available scientific literature. However, it is important to note that detailed studies on its mechanism of action, specific biological targets, and affected signaling pathways are not extensively documented in publicly accessible research.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was established as methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2][3] This unique structure, containing a phosphorus-nitrogen bond, distinguishes it from many other classes of antibiotics. The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀N₃O₄P | [4] |

| Molecular Weight | 253.23 g/mol | [4] |

| IUPAC Name | methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate | [4] |

| CAS Number | 73706-58-8 | [4] |

| Appearance | White powder | [1] |

| SMILES Code | C--INVALID-LINK--C(=O)NN(C)P(=O)(O)OC |

Biological Properties and Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of a variety of Gram-positive and Gram-negative bacteria.[1] Notably, it has been reported to be inactive against Pseudomonas aeruginosa.[1]

Mechanism of Action

The precise mechanism by which this compound exerts its antibacterial effect has not been elucidated in the available literature. Its unique phosphonohydrazide structure suggests a potentially novel mode of action that may differ from established antibiotic classes. Further research is required to identify its specific molecular target(s) and the biochemical pathways it disrupts within bacterial cells.

Signaling Pathways

There is currently no information available regarding the specific signaling pathways that may be affected by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological characterization of this compound are not extensively described in modern scientific literature. The original discovery and characterization were reported in 1980, and subsequent detailed methodological publications are scarce.

For general antimicrobial susceptibility testing, standardized methods such as broth microdilution or agar dilution would be appropriate to determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains. A general workflow for such an experiment is outlined below.

Logical Relationships in Drug Discovery

The investigation of a novel antibiotic like this compound would typically follow a logical progression from initial discovery to potential clinical application. The following diagram illustrates this conceptual relationship.

Conclusion and Future Directions

This compound represents a unique chemical entity with demonstrated broad-spectrum antibacterial activity. While its initial discovery and structural characterization were significant, a substantial knowledge gap exists regarding its biological mechanism of action. For drug development professionals and researchers, this compound presents an opportunity for further investigation. Future studies should focus on identifying its molecular target, elucidating its mechanism of action, and conducting comprehensive profiling of its antibacterial efficacy. Such research would be crucial in determining the potential of this compound or its analogs as future therapeutic agents.

References

- 1. This compound, a new antibiotic. I. Taxonomy and fermentation of the organism, and isolation and characterization of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic. II. Structure determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) this compound, a new antibiotic. II. Structure determination of this compound. (1980) | Yoshio Kuroda | 8 Citations [scispace.com]

- 4. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of FR-900137 on the Spliceosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which the natural product FR-900137 and its analogs inhibit the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting a core component of the U2 small nuclear ribonucleoprotein (snRNP), these compounds offer a powerful tool for studying the intricacies of splicing and present a promising avenue for therapeutic intervention in diseases characterized by aberrant splicing, such as cancer. This document details the specific molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the mechanism and associated workflows.

Introduction to Pre-mRNA Splicing and the Spliceosome

The vast majority of eukaryotic genes contain non-coding intervening sequences (introns) that must be precisely removed from pre-mRNAs to produce mature, translatable messenger RNA (mRNA). This process, known as pre-mRNA splicing, is executed by the spliceosome, a large and dynamic ribonucleoprotein complex. The spliceosome assembles stepwise on the pre-mRNA, recognizing conserved sequences at the 5' and 3' splice sites and an internal branch point sequence. The core of the spliceosome is composed of five small nuclear RNAs (U1, U2, U4, U5, and U6) and a multitude of proteins, which together orchestrate the two catalytic transesterification reactions of splicing.

The U2 snRNP plays a crucial role in the early stages of spliceosome assembly by recognizing the branch point sequence within the intron. This recognition is mediated by the base pairing of U2 snRNA with the branch point sequence, a process that is facilitated by the SF3b protein complex, a core component of the U2 snRNP. The fidelity of branch point selection is paramount for accurate splicing.

This compound and its Analogs: A Class of Potent Splicing Modulators

This compound is a natural product that, along with its derivatives such as spliceostatin A and pladienolide B, has been identified as a potent inhibitor of pre-mRNA splicing. These compounds have demonstrated significant anti-tumor activity, which is attributed to their ability to induce cell cycle arrest and apoptosis by disrupting the normal splicing process. Their exquisite specificity for the spliceosome has made them invaluable research tools for dissecting the mechanics of splicing.

Core Mechanism of Action: Targeting the SF3b Complex

The primary molecular target of this compound and its analogs is the SF3b complex , a key component of the U2 snRNP. Specifically, these compounds bind to the largest subunit of this complex, SF3B1 .

Binding Site and Competitive Inhibition

High-resolution structural studies, including cryo-electron microscopy, have revealed that this compound analogs bind to a highly conserved pocket on SF3B1.[1][2] This pocket is the same site that recognizes and binds the branch point adenosine of the pre-mRNA intron.[1] By occupying this critical binding site, this compound and its analogs act as competitive inhibitors of branch point recognition. This interference prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at an early stage.[3]

Consequence of SF3B1 Inhibition

The inhibition of SF3B1 function by this compound has several downstream consequences for the splicing process:

-

Inhibition of Spliceosome Assembly: The inability of the U2 snRNP to properly engage with the branch point sequence prevents the recruitment of subsequent spliceosomal components, such as the U4/U5/U6 tri-snRNP, effectively halting the assembly of a functional spliceosome.[3]

-

Altered Splice Site Selection: In some instances, the inhibition of the canonical branch point recognition can lead to the utilization of alternative, cryptic 3' splice sites by the spliceosome. This results in the production of aberrantly spliced mRNAs, which can encode non-functional or dominant-negative proteins.

-

Global Disruption of Splicing: The widespread inhibition of splicing leads to the accumulation of unspliced pre-mRNAs and a general disruption of gene expression, ultimately contributing to the cytotoxic effects of these compounds.[4]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound analogs on in vitro splicing. It is important to note that while the mechanism of action is conserved, the specific potency can vary between the different derivatives.

| Compound | Assay System | IC50 | Reference |

| Spliceostatin A | In vitro splicing (HeLa nuclear extract) | ~10 nM | [3] |

| Pladienolide B | In vitro splicing (HeLa nuclear extract) | ~20 nM | [3] |

Table 1: In Vitro Splicing Inhibition by this compound Analogs

| Compound | Target | Binding Assay | Kd / Ki | Reference |

| E7107 (Pladienolide B analog) | SF3b complex | Scintillation Proximity Assay | ~5 nM | [2] |

Table 2: Binding Affinity of this compound Analogs to the SF3b Complex

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound on the Spliceosome

Caption: this compound binds to SF3B1, preventing its interaction with the branch point, leading to splicing inhibition.

Experimental Workflow: In Vitro Splicing Assay

Caption: Workflow for assessing the effect of this compound on pre-mRNA splicing in vitro.

Detailed Experimental Protocols

In Vitro Splicing Assay

This protocol is adapted from standard methods and is suitable for assessing the inhibitory activity of this compound on pre-mRNA splicing.[5][6]

Materials:

-

Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled)

-

HeLa cell nuclear extract

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

ATP, Creatine Phosphate, MgCl2, DTT, HEPES, KOAc

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

Denaturing polyacrylamide gel (e.g., 6-8%)

-

Urea

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing ATP, creatine phosphate, MgCl2, DTT, HEPES, and KOAc at appropriate concentrations.

-

In individual reaction tubes, add the master mix, radiolabeled pre-mRNA, and either this compound at various concentrations or an equivalent volume of DMSO.

-

Initiate the splicing reaction by adding HeLa nuclear extract to each tube. The final reaction volume is typically 12.5 µL or 25 µL.

-

Incubation: Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

-

Reaction Termination and Protein Digestion: Stop the reactions by adding a stop solution containing SDS and EDTA, followed by incubation with Proteinase K to digest proteins.

-

RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to recover the RNA.

-

Analysis: Resuspend the RNA pellet in a formamide-containing loading buffer, denature by heating, and resolve the splicing products (pre-mRNA, mRNA, lariat intermediate, etc.) on a denaturing polyacrylamide-urea gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA species by autoradiography and quantify the band intensities to determine the percentage of splicing inhibition.

SF3B1 Thermostability Assay (Cellular Thermal Shift Assay - CETSA)

This assay measures the binding of this compound to its target SF3B1 in a cellular context by assessing changes in the protein's thermal stability.[3][7]

Materials:

-

Cultured cells (e.g., HeLa or a relevant cancer cell line)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibody specific for SF3B1

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cultured cells with either this compound or DMSO for a specified time.

-

Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

-

Western Blotting: Resolve equal amounts of soluble protein from each sample by SDS-PAGE, transfer to a membrane, and probe with an anti-SF3B1 antibody.

-

Quantification: Quantify the band intensities of SF3B1 at each temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound and its analogs represent a fascinating class of natural products that potently and specifically inhibit the spliceosome. Their mechanism of action, centered on the competitive inhibition of branch point recognition by binding to SF3B1, has been well-characterized through a combination of structural, biochemical, and cellular studies. This in-depth understanding not only provides researchers with a powerful tool to probe the intricacies of pre-mRNA splicing but also lays the groundwork for the rational design and development of novel anti-cancer therapeutics that target the spliceosome. The experimental protocols detailed herein provide a framework for the continued investigation of these and other splicing modulators.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Quantitative activity profile and context dependence of all human 5′ splice sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spliceosome profiling visualizes operations of a dynamic RNP at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Supplementary Table from Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 7. S-EPMC4748813 - Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages. - OmicsDI [omicsdi.org]

The Biological Activity of FR-900137 and its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 is a phosphorus-containing antibiotic initially isolated from the fermentation broth of Streptomyces unzenensis.[1] Its structure was determined to be methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2] While initially characterized for its antibacterial properties, the primary focus of contemporary research has shifted to its close structural analogs, FR900359 and YM-254890. These cyclic depsipeptides have been identified as highly potent and selective inhibitors of the Gq family of G proteins (Gαq, Gα11, and Gα14), making them invaluable tools for studying Gq-mediated signaling pathways and promising starting points for drug discovery efforts in areas such as oncology and inflammatory diseases.[3][4][5] This technical guide provides an in-depth overview of the biological activity of this compound derivatives, with a focus on the well-characterized Gq inhibitors FR900359 and YM-254890.

Mechanism of Action: Selective Inhibition of Gq Proteins

The core biological activity of this compound derivatives, exemplified by FR900359 and YM-254890, is their ability to selectively inhibit the Gq subfamily of heterotrimeric G proteins.[3][4] They function as non-competitive allosteric inhibitors by binding to a hydrophobic cleft on the Gαq subunit. This binding event prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), a critical step in G protein activation. By locking the Gαq subunit in its inactive, GDP-bound state, these compounds effectively uncouple the G protein from its upstream G protein-coupled receptor (GPCR), thereby blocking the propagation of the signal to downstream effectors.[3][5]

Gq Protein Signaling Pathway

The Gq signaling cascade plays a crucial role in a multitude of physiological processes. The canonical pathway, which is inhibited by this compound derivatives, is initiated by the activation of a Gq-coupled GPCR. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7]

Quantitative Bioactivity Data

The inhibitory potency of FR900359, YM-254890, and their derivatives against Gq proteins has been quantified in various studies. The following tables summarize key quantitative data, primarily from inositol monophosphate (IP1) accumulation assays in cells expressing Gq-coupled receptors.

Table 1: Inhibitory Potency (IC50) of FR900359, YM-254890, and Analogs

| Compound | Target Receptor | Cell Line | Assay Type | IC50 (µM) | Reference |

| FR900359 | M1 Muscarinic | CHO | IP1 Accumulation | 0.032 - 0.033 | [3] |

| YM-254890 | M1 Muscarinic | CHO | IP1 Accumulation | 0.095 | [3] |

| YM-385780 | M1 Muscarinic | CHO | IP1 Accumulation | 15.3 | [3] |

| YM-385781 | M1 Muscarinic | CHO | IP1 Accumulation | 1.54 | [3] |

Table 2: Binding Affinities (pKi) of FR900359 and YM-254890 Derivatives

| Compound | Target | Radioligand | pKi | Reference |

| FR900359 | Gαq | [³H]PSB-15900 | 9.23 | |

| YM-254890 | Gαq | [³H]PSB-15900 | 8.23 | |

| Hydrogenated YM-254890 | Gαq | [³H]PSB-15900 | 8.01 | |

| Hydrogenated FR900359 | Gαq | [³H]PSB-15900 | 8.49 |

Experimental Protocols

The biological activity of this compound derivatives is typically assessed using a panel of in vitro assays that measure different stages of the Gq signaling pathway. Below are detailed methodologies for key experiments.

GTPγS Binding Assay

This assay directly measures the ability of a compound to inhibit the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαq subunit.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the Gαq subunit.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound (at various concentrations), and GDP in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Separation: Stop the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.

Protocol:

-

Cell Culture: Plate cells expressing the target Gq-coupled GPCR in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C.[8][9]

-

Compound Incubation: Incubate the cells with the test compound or vehicle for a specified period.

-

Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[8] Inject an agonist for the GPCR and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity reflects the release of intracellular calcium. Calculate the percentage of inhibition of the agonist-induced calcium release by the test compound to determine its IC50.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq pathway activation.[10][11][12]

Protocol:

-

Cell Culture: Seed cells expressing the Gq-coupled GPCR of interest in a suitable multi-well plate.

-

Compound Treatment: Treat the cells with the test compound at various concentrations.

-

Stimulation: Add a GPCR agonist in the presence of LiCl (which inhibits the degradation of IP1) and incubate for a defined period (e.g., 30-60 minutes).[13]

-

Cell Lysis: Lyse the cells to release the accumulated IP1.

-

Detection: Measure the IP1 concentration in the cell lysate using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[10][13]

-

Data Analysis: Generate a dose-response curve by plotting the inhibition of agonist-stimulated IP1 accumulation against the compound concentration to calculate the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays can be used to monitor the interaction between the Gαq and Gβγ subunits in real-time in living cells.

Protocol:

-

Constructs: Co-transfect cells with plasmids encoding for the Gαq subunit fused to a BRET donor (e.g., Renilla luciferase, RLuc) and the Gβγ subunits fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Culture: Plate the transfected cells in a white, opaque 96-well plate.

-

Compound Incubation: Add the test compound to the wells.

-

BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.

-

Agonist Stimulation: Inject a GPCR agonist and monitor the change in the BRET signal over time. Agonist activation of the G protein will cause a conformational change and a decrease in the BRET signal.

-

Data Analysis: The ability of an inhibitor to prevent the agonist-induced change in BRET is used to determine its potency.

Conclusion

This compound and its derivatives, particularly FR900359 and YM-254890, represent a critical class of pharmacological tools for the study of Gq protein signaling. Their high potency and selectivity make them indispensable for dissecting the complex roles of Gq-mediated pathways in health and disease. This technical guide provides a comprehensive overview of their biological activity, including their mechanism of action, the signaling pathways they modulate, quantitative bioactivity data, and detailed experimental protocols for their characterization. The continued investigation of these compounds and the development of new analogs hold significant promise for advancing our understanding of G protein signaling and for the development of novel therapeutics targeting Gq-related pathologies.

References

- 1. revvity.com [revvity.com]

- 2. pnas.org [pnas.org]

- 3. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 10. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deciphering Specificity Determinants for FR900359-Derived Gq α Inhibitors Based on Computational and Structure-Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FR-900137 and its Analogs in Alternative Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and experimental application of FR-900137 and its related compounds, a class of potent modulators of alternative splicing. By targeting a key component of the spliceosome, these molecules have emerged as invaluable research tools and promising therapeutic agents.

Introduction: The Spliceosome and the SF3b Complex

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature mRNA. This process is carried out by the spliceosome, a dynamic and complex molecular machine. Alternative splicing, the process by which different combinations of exons are joined together, vastly increases the coding potential of the genome and is crucial for normal development and cellular function.[1] Dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer.[2]

A critical component of the early spliceosome is the U2 small nuclear ribonucleoprotein (snRNP), which recognizes the branch point sequence within the intron. The Splicing Factor 3b (SF3b) complex is an essential part of the U2 snRNP, and its largest subunit, SF3B1, is responsible for binding the branch point adenosine.[3][4]

This compound and its Analogs: Potent Modulators of Alternative Splicing

This compound is a natural product that, along with its more stable derivative Spliceostatin A (SSA) and the structurally related Pladienolide B, potently and specifically inhibits the function of the SF3b complex.[5][6] These compounds have demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells.[7][8][9] Their mechanism of action lies in their ability to directly modulate the splicing activity of the spliceosome.

Mechanism of Action: Targeting the SF3b Complex

This compound and its analogs exert their effects by binding to the SF3B1 subunit of the SF3b complex.[3][9] This binding event occurs within a pocket that is normally occupied by the branch point adenosine of the pre-mRNA.[3] By occupying this site, the inhibitor prevents the stable association of the U2 snRNP with the intron branch point.[10] This interference with branch point recognition leads to a reduction in the fidelity of 3' splice site selection.[10]

The consequences of this inhibition are not a global shutdown of splicing, but rather a specific alteration of alternative splicing patterns.[10] This results in:

-

Exon Skipping: The spliceosome may skip over an exon that would normally be included.

-

Intron Retention: An intron that would normally be excised may be retained in the mature mRNA.

-

Use of Cryptic Splice Sites: The spliceosome may recognize and use alternative, weaker splice sites that are normally dormant.

These changes in splicing lead to the production of aberrant mRNA transcripts, which can result in non-functional proteins or trigger mRNA degradation pathways like nonsense-mediated decay.[11] The mis-splicing of genes critical for cell cycle progression and survival, such as cyclin A2, Aurora A kinase, and p73, is thought to be a primary contributor to the anti-cancer effects of these compounds.[7][8][10]

Quantitative Data on Splicing Modulation and Cellular Effects

The following tables summarize the quantitative effects of SF3b inhibitors on splicing and cancer cell proliferation.

Table 1: In Vitro Splicing Inhibition

| Compound | Assay System | Target pre-mRNA | IC50 |

| Spliceostatin A | HeLa Nuclear Extract | Adenovirus | ~1 nM |

| Pladienolide B | HeLa Nuclear Extract | Adenovirus | ~2 nM |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Spliceostatin A | CLL Cells | Leukemia | 2.5 - 20 |

| Pladienolide B | HeLa | Cervical Cancer | ~1 |

| Pladienolide B | Gastric Cancer | Gastric Cancer | 1.6 - 4.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound and its analogs on alternative splicing.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Methodology:

-

Prepare HeLa Nuclear Extract: Isolate nuclei from HeLa cells and extract nuclear proteins, which contain all the necessary splicing factors.

-

Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate containing at least one intron using a DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

Set up Splicing Reaction: Combine the HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and the test compound (or DMSO as a control) in a reaction buffer. Incubate at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

-

RNA Extraction and Analysis: Stop the reaction and extract the RNA. Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

Interpretation: Splicing inhibition is observed as a decrease in the formation of spliced mRNA and lariat intron products, and an accumulation of pre-mRNA and splicing intermediates.

Spliceosome Assembly Assay (Native Gel Electrophoresis)

This assay determines at which stage of spliceosome assembly the inhibitor acts.

Methodology:

-

Assemble Spliceosome Complexes: Set up in vitro splicing reactions as described above, but use a non-radiolabeled pre-mRNA.

-

Native Gel Electrophoresis: At various time points, load the reactions onto a native agarose gel.

-

Detection: After electrophoresis, transfer the complexes to a membrane and detect the pre-mRNA using a radiolabeled probe (Northern blotting).

-

Interpretation: Different spliceosome complexes (e.g., E, A, B, C) migrate at different rates. SF3b inhibitors typically cause an accumulation of an unstable A-like complex, indicating a block in the transition to the B complex.[6][12]

SF3B1 Thermostability Assay

This assay measures the direct binding of a compound to SF3B1 by assessing the protein's increased resistance to heat denaturation upon ligand binding.[13][14][15]

Methodology:

-

Prepare Nuclear Extract: Use HeLa cell nuclear extract as a source of the SF3b complex.

-

Compound Incubation: Incubate aliquots of the nuclear extract with the test compound or DMSO control.

-

Heat Shock: Subject the samples to a range of temperatures (e.g., 40°C to 60°C) for a short period (e.g., 3 minutes).

-

Centrifugation: Centrifuge the samples to pellet denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the supernatant (containing soluble proteins) by SDS-PAGE and Western blotting using an antibody specific for SF3B1.

-

Interpretation: A compound that binds to SF3B1 will increase its thermostability, resulting in more SF3B1 remaining in the soluble fraction at higher temperatures compared to the control.

RNA-Sequencing and Bioinformatic Analysis

This genome-wide approach identifies and quantifies the specific alternative splicing changes induced by the inhibitor in cells.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cultured cells with the SF3b inhibitor or DMSO. After the desired incubation time, harvest the cells and extract total RNA.

-

Library Preparation and Sequencing: Prepare RNA-sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

-

Bioinformatic Analysis:

-

Align the sequencing reads to a reference genome.

-

Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites).

-

Perform differential splicing analysis to identify events that are significantly altered by the inhibitor treatment.

-

Gene Ontology (GO) analysis of the genes with altered splicing can reveal the cellular pathways affected.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows to study its effects.

Caption: Spliceosome assembly pathway and the point of inhibition by this compound.

Caption: Cellular consequences of SF3b inhibition by this compound and its analogs.

Conclusion

This compound and its analogs are powerful chemical probes that have significantly advanced our understanding of the mechanisms of alternative splicing. By specifically targeting the SF3b complex, they allow for the targeted modulation of splicing, providing a means to dissect the intricate regulation of this fundamental process. Furthermore, their potent anti-tumor activity highlights the therapeutic potential of targeting the spliceosome in cancer and other diseases characterized by aberrant splicing. This guide provides a comprehensive overview of the core principles and experimental approaches for utilizing these compounds in splicing research and drug development.

References

- 1. Mechanism of alternative splicing and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional modularity of the U2 snRNP in pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Reduced fidelity of branch point recognition and alternative splicing induced by the anti-tumor drug spliceostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

Initial Studies on FR-900137 in Cancer Research: A Technical Guide

Disclaimer: Initial searches for "FR-900137" did not yield specific results. The following guide is based on initial research findings for compounds with similar nomenclature, specifically those targeting CD137 (also known as 4-1BB), a promising target in cancer immunotherapy, and general principles of oncology research. The information presented is intended to provide a framework for understanding the preclinical and early clinical evaluation of a hypothetical compound with this designation.

Introduction to CD137 as a Therapeutic Target in Cancer

CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key costimulatory molecule for T cells.[1] Its activation leads to enhanced T cell proliferation, survival, and cytotoxic activity, making it an attractive target for cancer immunotherapy. Agonistic antibodies targeting CD137 have shown promise in preclinical models and are being evaluated in clinical trials for various malignancies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CD137-targeting agents.

Table 1: Overview of Clinical Trials for CD137-Targeting Agents

| Compound | Clinical Trial Identifier | Phase | Target Population | Enrollment (Estimated) | Start Date | Primary Completion (Estimated) |

| BG-C137 | NCT06625593 | Phase 1a/1b | Advanced Solid Tumors | Not Specified | 2024-12-09 | 2026-12-31 |

| NP137 | NCT05546853 | Proof-of-concept | Locally Advanced Pancreatic Ductal Adenocarcinoma | 43-52 | Not Specified | Not Specified |

| VVD-130037 | NCT05954312 | Phase 1 | Advanced Solid Tumors | 280 | 2023-07-28 | 2027-12-31 |

Note: VVD-130037 is a KEAP1 activator, not a direct CD137 agonist, but is included as an example of an early-phase oncology drug development program.[2]

Experimental Protocols

This section details the methodologies for key experiments typically involved in the initial studies of a cancer therapeutic.

Preclinical Evaluation

Objective: To determine the in vitro and in vivo efficacy and mechanism of action of the compound.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®):

-

Cancer cell lines are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the investigational drug.

-

After a specified incubation period (e.g., 72 hours), a reagent is added to measure cell viability (e.g., mitochondrial activity or ATP content).

-

Absorbance or luminescence is measured, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

-

-

Western Blotting:

-

Cells are treated with the drug for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins in a specific signaling pathway).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected to visualize protein bands.

-

-

In Vivo Tumor Xenograft Studies:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives the investigational drug (e.g., via intraperitoneal injection or oral gavage) according to a specified dosing schedule.

-

The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Clinical Trial Protocol (Phase 1)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of the compound in humans.[3][4]

-

Patient Population: Patients with advanced or metastatic solid tumors who have exhausted standard treatment options.[3][4]

-

Study Design: Dose escalation and expansion cohorts.

-

Dose Escalation: Small groups of patients receive escalating doses of the drug to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Expansion Cohorts: Once the RP2D is determined, larger groups of patients with specific tumor types are enrolled to further evaluate safety and preliminary efficacy.

-

-

Assessments:

-

Safety: Monitoring of adverse events (AEs) graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

-

Pharmacokinetics: Collection of blood samples at various time points to determine drug absorption, distribution, metabolism, and excretion.

-

Pharmacodynamics: Analysis of biomarkers from tumor biopsies or blood to assess the biological effects of the drug.[3][4]

-

Efficacy: Tumor assessments using imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).

-

Signaling Pathways and Experimental Workflows

CD137 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by CD137 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. A First-in-Human (FIH) Study of BG-C137, an Anti-Fibroblast Growth Factor Receptor 2b (FGFR2b) Antibody Drug Conjugate, in Participants With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]

FR-900137 as a Tool for Studying RNA Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of FR-900137 and its utility as a potent chemical probe for investigating the mechanisms of pre-messenger RNA (pre-mRNA) splicing. By specifically targeting a core component of the spliceosome, this compound and its derivatives offer a powerful method for dissecting the intricate steps of RNA processing, identifying novel regulatory mechanisms, and exploring potential therapeutic avenues for diseases driven by splicing dysregulation.

Introduction to this compound

This compound is a natural product isolated from Pseudomonas sp. no. 2663. It belongs to a family of potent anti-tumor agents that function by inhibiting the spliceosome. Its methylated derivative, Spliceostatin A, is more commonly used in research and shares the same mechanism of action.[1][2][3] These molecules, along with other structurally distinct natural products like Pladienolide B, are invaluable tools in chemical biology for their ability to acutely and specifically modulate pre-mRNA splicing.[1] They target the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence within introns.[1][2]

Mechanism of Action: Targeting the SF3b Complex

The spliceosome is a large, dynamic molecular machine responsible for excising introns and ligating exons to produce mature mRNA.[4][5] This process occurs through a series of coordinated steps involving the assembly of several snRNPs onto the pre-mRNA.

This compound and its analogs exert their inhibitory effect by binding directly to the SF3B1 subunit of the SF3b complex.[2][6][7] The SF3b complex is a core component of the U2 snRNP, which is responsible for recognizing the intron branch point sequence, a crucial step for defining the 3' splice site and initiating the catalytic reactions of splicing.[8]

By binding to SF3B1, the inhibitor stalls the spliceosome at an early stage, preventing the stable association of the U2 snRNP with the pre-mRNA.[3][9] This arrests the transition from the pre-spliceosome (A complex) to the catalytically active spliceosome (B complex), leading to a global disruption of splicing.[9][10]

Molecular Consequences of SF3B1 Inhibition

The arrest of spliceosome assembly by this compound leads to several distinct and measurable consequences on a transcriptome-wide scale, making it a valuable tool for studying splicing fidelity and regulation.

-

Intron Retention: The most direct outcome is the failure to excise introns, leading to the accumulation of pre-mRNAs.

-

Exon Skipping: Disruption of the recognition of one splice site can lead to the entire exon being bypassed by the splicing machinery.[11]

-

Alternative Splice Site Selection: The stalled spliceosome may lead to the use of cryptic or alternative splice sites that are normally suppressed.

-

Nonsense-Mediated Decay (NMD): Many of the aberrantly spliced transcripts contain premature termination codons, targeting them for degradation by the NMD pathway.[12]

-

Altered Gene Expression: The overall reduction in correctly spliced mRNA leads to decreased protein expression for many genes. Conversely, some transcripts may become stabilized or translated into truncated proteins.[3][13]

Quantitative Data on SF3B1 Modulators

While this compound is highly potent, a range of related compounds targeting SF3B1 have been characterized. The following table summarizes their half-maximal inhibitory concentrations (IC50) in various assays, providing a comparative measure of their biological activity. This data is crucial for designing experiments with appropriate dose ranges.

| Compound | Assay Type | System | IC50 | Reference(s) |

| FR901464 | In vitro splicing | HeLa nuclear extract | ~50 nM | [1] |

| Spliceostatin A | In vitro splicing | HeLa nuclear extract | ~400 nM | [1] |

| Cell Viability | CWR22Rv1 cells | 0.6 nM | [2] | |

| Cell Viability | CLL cells (SF3B1 WT) | 5.5 nM | [2] | |

| Cell Viability | CLL cells (SF3B1 mutant) | 4.9 nM | [2] | |

| Pladienolide B | Cell Viability | HeLa cells | Low nM range | [6] |

| Cell Viability | K562 cells (SF3B1 WT) | 5.1 nM | [14] | |

| Cell Viability | K562 cells (SF3B1 mutant) | 1.4 - 1.9 nM | [14] | |

| H3B-8800 | FLAG-SF3B1 Degradation | K562 cells | 244 nM | [7] |

Experimental Protocols for Studying RNA Splicing with this compound

This compound can be integrated into various experimental workflows to probe the dynamics and regulation of RNA splicing.

Protocol 1: Minigene Splicing Reporter Assay

This assay is used to study the effect of this compound on a specific, isolated splicing event.[15] A "minigene" construct, containing an exon of interest and its flanking intronic sequences cloned into an expression vector, is transfected into cells.[16][17] The splicing of the minigene transcript can then be easily assessed.

A. Principle: To isolate a specific splicing event from its native genomic context. The minigene is expressed in cells, and the resulting mRNA is analyzed by RT-PCR to determine the ratio of different splice isoforms (e.g., exon inclusion vs. exclusion).

B. Materials:

-

pSPL3 or similar splicing reporter vector (e.g., pET01).[17][18]

-

Genomic DNA containing the exon/intron region of interest.

-

Restriction enzymes and T4 DNA ligase for cloning.

-

Mammalian cell line (e.g., HEK293T, HeLa).

-

Transfection reagent (e.g., Lipofectamine).

-

This compound (or analog) and DMSO (vehicle control).

-

RNA extraction kit.

-

Reverse transcription kit.

-

PCR reagents and primers flanking the reporter vector's exons.

C. Methodology:

-

Minigene Construction:

-

Using PCR, amplify the genomic region of interest (e.g., exon plus ~100-200 bp of upstream and downstream intronic sequence).

-

Clone the amplified fragment into the multiple cloning site of the pSPL3 or pET01 vector.[17]

-

Verify the construct sequence by Sanger sequencing.

-

-

Transfection and Treatment:

-

Seed cells in a 6-well plate to be 60-70% confluent on the day of transfection.[17]

-

Transfect the cells with the minigene plasmid construct using a suitable transfection reagent.

-

24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 1-100 nM) or a DMSO vehicle control.

-

-

RNA Analysis:

-

After the desired treatment time (e.g., 6-24 hours), harvest the cells and extract total RNA.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform PCR using primers specific to the exons of the pSPL3 vector that flank the cloned insert.[15]

-

Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes.

-

D. Data Analysis:

-

Quantify the intensity of the bands corresponding to the different splice isoforms using densitometry software (e.g., ImageJ).

-

Calculate the Percent Spliced In (PSI) or exon inclusion ratio for each condition: PSI = (Inclusion Isoform Intensity) / (Inclusion Isoform Intensity + Exclusion Isoform Intensity).

-

Plot the PSI values against the concentration of this compound to determine the dose-dependent effect on the specific splicing event.

Protocol 2: RT-qPCR for Endogenous Splice Variant Quantification

This method provides a sensitive and quantitative way to validate and measure changes in the relative abundance of endogenous splice isoforms for a specific gene of interest following treatment with this compound.[19][20]

A. Principle: To quantify the relative levels of two or more splice isoforms of an endogenous gene. This is achieved using primer sets that are either common to all isoforms (for total transcript level) or specific to a particular isoform (e.g., spanning a unique exon-exon junction).[19][21]

B. Materials:

-

RNA extracted from cells treated with this compound or DMSO.

-

Reverse transcription kit.

-

qPCR instrument and SYBR Green or TaqMan master mix.

-

Gene-specific primers designed to amplify different splice isoforms.

C. Methodology:

-

Primer Design:

-

Design a "common" primer pair that amplifies a region present in all isoforms of interest.

-

Design isoform-specific primer pairs. For an exon skipping event, one pair can span the exon-exon junction of the inclusion isoform, and another can span the junction of the skipping isoform.

-

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound and a vehicle control as described previously.

-

Extract high-quality total RNA. Perform DNase treatment to remove any contaminating genomic DNA.

-

-

cDNA Synthesis and qPCR:

-

Synthesize cDNA from equal amounts of RNA for all samples.

-

Set up qPCR reactions for each primer pair (common and isoform-specific) for each sample.

-

Run the qPCR program, including a melt curve analysis at the end if using SYBR Green to ensure product specificity.[19]

-

-

Data Analysis:

-

Determine the Ct (cycle threshold) value for each reaction.

-

Calculate the relative abundance of each isoform using the ΔΔCt method.[20] Normalize the isoform-specific Ct values to the Ct value of the "common" primer set or a stable housekeeping gene.

-

Compare the relative expression of each isoform between this compound-treated and control samples to determine the fold-change in splicing.

-

Protocol 3: RNA-Sequencing (RNA-Seq) for Global Splicing Analysis

RNA-Seq provides a comprehensive, transcriptome-wide view of the splicing alterations induced by this compound.[22]

A. Principle: To sequence the entire population of RNA transcripts (the transcriptome) in a cell. By mapping the resulting sequence reads to a reference genome, one can identify and quantify different splice junctions and isoforms, revealing global patterns of intron retention, exon skipping, and alternative splice site usage.[23][24]

B. Materials:

-

High-quality total RNA (RIN > 7) from this compound-treated and control cells (biological replicates are essential).

-

RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

-

High-throughput sequencer (e.g., Illumina NovaSeq).

-

Access to a high-performance computing cluster for data analysis.

C. Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells in biological triplicate with this compound and vehicle control.

-

Extract total RNA and assess its integrity using a Bioanalyzer or similar instrument.

-

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequence the libraries to a sufficient depth to detect alternative splicing events (typically >30 million paired-end reads per sample).[25]

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.[26]

-

Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential splicing events (skipped exons, mutually exclusive exons, retained introns, etc.) between the this compound-treated and control groups.[26]

-

Visualization: Use tools like the Integrated Genome Browser (IGB) to visually inspect the read alignments at specific gene loci to confirm the results of the differential splicing analysis.[22][23]

-

D. Data Analysis:

-

The output of the analysis software will be a list of splicing events that are significantly different between conditions, often reported with a PSI value and a statistical significance score (p-value or FDR).

-

Perform pathway analysis (e.g., GO, KEGG) on the genes with significant splicing alterations to understand the biological processes most affected by this compound treatment.

References

- 1. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spliceosome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The spliceosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Spliceosome-Activating Complex: Molecular Mechanisms Underlying the Function of a Pleiotropic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Use of splicing reporter minigene assay to evaluate the effect on splicing of unclassified genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for a minigene splice assay using the pET01 vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Protocol for Visual Analysis of Alternative Splicing in RNA-Seq Data Using Integrated Genome Browser | Springer Nature Experiments [experiments.springernature.com]

- 24. biostat.wisc.edu [biostat.wisc.edu]

- 25. researchgate.net [researchgate.net]

- 26. Alternative splicing analysis of RNA-seq data using SAJR [protocols.io]

foundational research on spliceostatin A, a derivative of FR-900137

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spliceostatin A, a potent derivative of the natural product FR-900137, has emerged as a significant molecule in cancer research due to its specific inhibition of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing.[1] This technical guide provides a comprehensive overview of the foundational research on spliceostatin A, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols relevant to its study.

Mechanism of Action: Targeting the Spliceosome

Spliceostatin A exerts its cytotoxic effects by directly targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[2][3] This interaction inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA in the nucleus.[2] The binding of spliceostatin A to SF3b prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step in the formation of the active spliceosome.[3] This disruption of spliceosome assembly ultimately triggers downstream cellular stress responses, leading to cell cycle arrest and apoptosis.[2]

Quantitative Data

The anti-proliferative activity of spliceostatin A and its parent compound, this compound, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Spliceostatin A | HeLa | Cervical Cancer | ~1 | [3] |

| Chronic Lymphocytic Leukaemia (CLL) cells | Leukaemia | low nanomolar | [2] | |

| This compound | P388 | Leukemia | 0.1 | [4] |

| L1210 | Leukemia | 0.3 | [4] | |

| KB | Cervical Cancer | 0.2 | [4] | |

| A549 | Lung Cancer | 1.0 | [4] | |

| HT-29 | Colon Cancer | 1.0 | [4] | |

| MEL-28 | Melanoma | 1.0 | [4] |

Experimental Protocols

In Vitro Splicing Assay

This protocol is adapted from standard methods for analyzing pre-mRNA splicing using HeLa cell nuclear extracts.[1][5]

Objective: To determine the inhibitory effect of spliceostatin A on pre-mRNA splicing in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

32P-labeled pre-mRNA substrate

-

Spliceostatin A (dissolved in DMSO)

-

Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Procedure:

-

Prepare splicing reactions on ice. In a typical 25 µL reaction, combine HeLa nuclear extract, splicing reaction buffer, and 32P-labeled pre-mRNA.

-

Add spliceostatin A at various concentrations to the experimental tubes. Add an equivalent volume of DMSO to the control tube.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for splicing to occur.

-

Stop the reactions by adding proteinase K and incubating at 37°C for 15 minutes to digest proteins.

-

Extract the RNA from the reactions using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA.

-

Resuspend the RNA pellets in a suitable loading buffer.

-

Analyze the RNA products by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA bands using a phosphorimager system. The inhibition of splicing will be indicated by a decrease in the amount of spliced mRNA product and an accumulation of unspliced pre-mRNA substrate in the presence of spliceostatin A.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[6][7]

Objective: To determine the IC50 value of spliceostatin A in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Spliceostatin A (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of spliceostatin A in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of spliceostatin A. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the spliceostatin A concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways Affected by Spliceostatin A

The inhibition of splicing by spliceostatin A leads to a cellular stress response that culminates in apoptosis. One of the key pathways affected is the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Spliceostatin A has been shown to downregulate the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[2] This downregulation shifts the balance towards pro-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.

Conclusion

Spliceostatin A represents a powerful tool for studying the intricacies of the spliceosome and a promising lead compound for the development of novel anti-cancer therapeutics. Its specific mechanism of action, potent cytotoxicity, and the wealth of foundational research detailed in this guide provide a solid basis for further investigation and drug development efforts. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers entering or currently working in this exciting field.

References

- 1. Analysis of pre-mRNA splicing using HeLa cell nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The SF3B1 inhibitor spliceostatin A (SSA) elicits apoptosis in chronic lymphocytic leukaemia cells through downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for FR-900137 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900137 is a natural product that serves as a precursor to Spliceostatin A (SSA), a potent inhibitor of the spliceosome machinery. Specifically, this compound and its derivatives target the SF3b (splicing factor 3b) subcomplex of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] This inhibition disrupts pre-mRNA splicing, an essential step in eukaryotic gene expression, leading to the accumulation of unspliced pre-mRNAs and the production of aberrant proteins.[2][4] Consequently, this disruption triggers cellular stress responses, including cell cycle arrest and apoptosis, making this compound and its analogs promising candidates for anti-cancer drug development.[5][][7]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Cytotoxicity of this compound and Spliceostatin A (SSA) in various cell lines.

| Compound | Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |

| This compound | Various Cancer Cell Lines | Mixed | 0.18 - 0.71 ng/mL | Not Specified | [1] |

| This compound | DLD1 | Colorectal Cancer | 0.71 ng/mL | Not Specified | [1] |

| This compound | HCT116 | Colorectal Cancer | 0.31 ng/mL | Not Specified | [1] |

| This compound | Human Fibroblasts | Normal | 0.18 ng/mL | Not Specified | [1] |

| This compound | M-8 | Tumor Cells | Not Specified (Effective at 1-10 ng/mL) | 16 hours | [7] |

| Spliceostatin A | Various Human Cancer Cell Lines | Mixed | 0.6 - 3 nM | Not Specified | [5] |

| Spliceostatin A | HTB-26 | Breast Cancer | 10 - 50 µM | Not Specified | [8] |

| Spliceostatin A | PC-3 | Pancreatic Cancer | 10 - 50 µM | Not Specified | [8] |

| Spliceostatin A | HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | Not Specified | [8] |

| Spliceostatin A | HCT116 | Colorectal Cancer | 22.4 µM (Compound 1) / 0.34 µM (Compound 2) | Not Specified | [8] |

| Spliceostatin A | Normal B (CD19+) Lymphocytes | Normal | 12.1 nM | Not Specified | [9] |

| Spliceostatin A | Normal T (CD3+) Lymphocytes | Normal | 61.7 nM | Not Specified | [9] |

| Spliceostatin A | Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 2.5 - 20 nM (induces apoptosis) | 0 - 24 hours | [9][10] |

Note: The relationship between this compound and Spliceostatin A should be considered when interpreting these values, as this compound is the precursor.

Signaling Pathway

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that reduces cell viability.

Experimental Workflow

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µg/mL) and perform 1:10 dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Replace the medium in the wells with the prepared this compound dilutions.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Experimental Workflow

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

6-well plates or culture flasks

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.

-

Treat the cells with this compound at concentrations around the determined IC50 value for a specific time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.